Balanced PI3Kα/β/δ Isoform Inhibition with >1,000-Fold mTOR Selectivity vs. Isoform-Selective Inhibitors
BAY1082439 achieves a balanced inhibition profile across PI3Kα, PI3Kβ, and PI3Kδ, with IC₅₀ values of 4.9 nM, 15.0 nM, and 1 nM respectively [1]. In contrast, clinical PI3Kα-selective inhibitor alpelisib (BYL-719) spares PI3Kβ and PI3Kδ at therapeutic concentrations, PI3Kβ-selective TGX-221 lacks PI3Kα and PI3Kδ activity, and PI3Kδ-selective idelalisib (CAL-101) does not inhibit PI3Kα/β [2]. BAY1082439 additionally exhibits >1,000-fold selectivity over mTOR kinase, whereas many competing PI3K inhibitors carry significant mTOR off-target activity [1].
| Evidence Dimension | Biochemical IC₅₀ profiling across class I PI3K isoforms and mTOR |
|---|---|
| Target Compound Data | PI3Kα IC₅₀ = 4.9 nM; PI3Kβ IC₅₀ = 15.0 nM; PI3Kδ IC₅₀ = 1 nM; PI3Kγ IC₅₀ = 52 nM; mTOR selectivity >1,000-fold |
| Comparator Or Baseline | Alpelisib (BYL-719): PI3Kα-selective only; TGX-221: PI3Kβ-selective only; Idelalisib (CAL-101): PI3Kδ-selective only; Copanlisib: pan-PI3Kα/β with IV administration only |
| Quantified Difference | BAY1082439 is the only oral agent with balanced single-digit nanomolar potency across PI3Kα, PI3Kβ, and PI3Kδ while maintaining >1,000-fold mTOR selectivity |
| Conditions | In vitro biochemical enzymatic assays (PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR) |
Why This Matters
Procurement of a single compound with balanced triple-isoform coverage eliminates the need for combination dosing of multiple isoform-selective inhibitors, reducing experimental variability and cost while more accurately modeling the PI3K signaling redundancy observed in PTEN-deficient tumors.
- [1] Liu N, Scott WJ, Haegebarth A, et al. Abstract 2799: BAY 1082439, a highly selective and balanced PI3Kα/β inhibitor demonstrated potent activity in tumors with activated PI3Kα and loss-of-function of PTEN. Cancer Res. 2012;72(8_Supplement):2799. doi:10.1158/1538-7445.AM2012-2799 View Source
- [2] Zou Y, Qi Z, Guo W, et al. Cotargeting the Cell-Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ Inhibitor BAY1082439. Mol Cancer Ther. 2018;17(10):2091-2099. doi:10.1158/1535-7163.MCT-18-0031 View Source
